molecular formula C15H18O3 B11003045 (2R)-2-(4-{[(1S)-2-Oxocyclopentyl]methyl}phenyl)propanoic acid CAS No. 90319-73-6

(2R)-2-(4-{[(1S)-2-Oxocyclopentyl]methyl}phenyl)propanoic acid

Cat. No.: B11003045
CAS No.: 90319-73-6
M. Wt: 246.30 g/mol
InChI Key: YMBXTVYHTMGZDW-MFKMUULPSA-N
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Description

(2R)-2-(4-{[(1S)-2-Oxocyclopentyl]methyl}phenyl)propanoic acid is a chiral compound with significant potential in various scientific fields. This compound features a cyclopentanone moiety attached to a phenyl ring, which is further connected to a propanoic acid group. Its unique structure allows it to participate in diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-{[(1S)-2-Oxocyclopentyl]methyl}phenyl)propanoic acid typically involves the following steps:

    Formation of the Cyclopentanone Moiety: This can be achieved through the oxidation of cyclopentanol using oxidizing agents such as potassium permanganate or chromium trioxide.

    Attachment to the Phenyl Ring: The cyclopentanone is then reacted with a benzyl halide under basic conditions to form the intermediate compound.

    Formation of the Propanoic Acid Group: The intermediate is further reacted with a suitable reagent, such as malonic acid, under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentanone moiety, to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group in the cyclopentanone moiety to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-(4-{[(1S)-2-Oxocyclopentyl]methyl}phenyl)propanoic acid is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its chiral nature makes it valuable for investigating stereochemistry-related biological processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2R)-2-(4-{[(1S)-2-Oxocyclopentyl]methyl}phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(4-{[(1S)-2-Oxocyclopentyl]methyl}phenyl)butanoic acid: Similar structure with a butanoic acid group instead of propanoic acid.

    (2R)-2-(4-{[(1S)-2-Oxocyclopentyl]methyl}phenyl)ethanoic acid: Similar structure with an ethanoic acid group instead of propanoic acid.

Uniqueness

(2R)-2-(4-{[(1S)-2-Oxocyclopentyl]methyl}phenyl)propanoic acid is unique due to its specific combination of functional groups and chiral centers. This uniqueness allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

90319-73-6

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

(2R)-2-[4-[[(1S)-2-oxocyclopentyl]methyl]phenyl]propanoic acid

InChI

InChI=1S/C15H18O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13H,2-4,9H2,1H3,(H,17,18)/t10-,13+/m1/s1

InChI Key

YMBXTVYHTMGZDW-MFKMUULPSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C[C@@H]2CCCC2=O)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O

Origin of Product

United States

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